Core Mechanism of Action: Selective S1P Receptor Agonism
Core Mechanism of Action: Selective S1P Receptor Agonism
An In-Depth Technical Guide to the Mechanism of Action of RP101075
RP101075 is a potent and orally active small molecule that functions as a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and Sphingosine-1-Phosphate Receptor 5 (S1PR5).[1][2] It is one of the primary active metabolites of Ozanimod (RPC1063), a drug developed for the treatment of autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[1][3] The therapeutic effects of RP101075 are primarily derived from its interaction with S1PR1, which plays a crucial role in regulating the trafficking of lymphocytes.[3]
Activation of S1PR1 on lymphocytes by RP101075 leads to the internalization of the receptor. This process functionally antagonizes the natural signaling of its ligand, sphingosine-1-phosphate (S1P), which is essential for the egress of lymphocytes from secondary lymphoid organs. By preventing the migration of C-C chemokine receptor type 7 (CCR7)+ T cells and B cells from the lymph nodes into the peripheral circulation, RP101075 causes a reversible, dose-dependent reduction in circulating lymphocytes, a condition known as lymphopenia. This sequestration of autoreactive lymphocytes prevents them from reaching sites of inflammation, thereby mitigating tissue damage in autoimmune conditions.
Beyond its immunomodulatory effects, RP101075 has demonstrated neuroprotective and vasculoprotective activities. In preclinical models of intracerebral hemorrhage, it attenuates neurological deficits, reduces brain edema, and decreases the infiltration of inflammatory cells like lymphocytes, neutrophils, and microglia. Furthermore, it enhances blood-brain barrier integrity and alleviates neuronal death. In models of cerebrovascular thrombosis, RP101075 improves microvascular circulation and reduces thrombus volume.
Signaling Pathway and Metabolic Fate
The mechanism of RP101075 begins with its binding to S1PR1, a G-protein-coupled receptor (GPCR). This activation leads to the sequestration of lymphocytes within lymph nodes. RP101075 itself is a product of the metabolism of Ozanimod, primarily mediated by cytochrome P450 (CYP) 3A. Subsequently, RP101075 is further metabolized, notably by Monoamine Oxidase B (MAO-B), which catalyzes a stereospecific oxidative deamination to form the metabolite CC112273.
Quantitative Data
The potency and selectivity of RP101075 have been characterized through various in vitro assays. The data below summarizes its binding affinity and functional activity at the S1P receptors, as well as the kinetics of its metabolism.
Table 1: In Vitro Potency (EC50) of RP101075 and Related Compounds
| Compound | S1PR1 (nM) | S1PR5 (nM) | Selectivity (S1PR5/S1PR1) | Notes |
| RP101075 | 0.185 / 0.27 | 5.9 | >21-fold | Highly potent and selective for S1PR1 over S1PR5. >10,000-fold selectivity over S1PR2, 3, and 4. |
| RPC1063 (Ozanimod) | 0.156 / 0.44 | 11.1 | ~25-fold | Parent compound. |
| RP101442 | 0.131 | 171 | >1300-fold | Another active metabolite of Ozanimod. |
| RP101988 | 0.19 | 32.8 | ~172-fold | Another active metabolite of Ozanimod. |
Table 2: Pharmacokinetic and Distribution Properties
| Parameter | Value | Species | Notes |
| Brain to Blood Ratio | 31 | Preclinical Species | Indicates significant crossing of the blood-brain barrier. |
| Metabolite/Parent Ratio | 0.85 | Preclinical/Human | Ratio of RP101075 to parent compound RPC1063 after dosing. |
| Median Tmax | ~6 hours | Human | Time to reach maximum plasma concentration. |
| Elimination Half-life (t1/2) | ~19-22 hours | Human | Similar to Ozanimod and another metabolite, RP101988. |
Table 3: Kinetic Parameters of RP101075 Metabolism by MAO-B
| Parameter | Value | Source |
| KMapp | 4.8 µM | Human Liver Mitochondrial Fractions |
| Vmax | 50.3 pmol/min/mg protein | Human Liver Mitochondrial Fractions |
| Intrinsic Clearance (Clint) | 12 µl/min/mg | Human Liver Mitochondrial Fractions |
| KM | 1.1 µM | Human Recombinant MAO-B |
Experimental Protocols
The mechanism of action and efficacy of RP101075 have been elucidated through a series of key in vitro and in vivo experiments.
In Vitro S1PR1 Potency Assay (cAMP Inhibition)
This assay determines the functional potency of RP101075 by measuring its ability to inhibit the production of cyclic AMP (cAMP) following stimulation, a downstream effect of S1PR1 activation.
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Objective: To determine the EC50 value of RP101075 at the S1P1 receptor.
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Methodology:
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Cells expressing the human S1P1 receptor are cultured and prepared.
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The cells are treated with varying concentrations of RP101075.
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cAMP production is stimulated using an agent like forskolin.
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The concentration of intracellular cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
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The results are plotted as a dose-response curve, and the EC50 value is calculated, representing the concentration of RP101075 that produces 50% of the maximal inhibition of cAMP production.
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In Vivo Efficacy in Mouse EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for human multiple sclerosis to assess the therapeutic potential of immunomodulatory agents.
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Objective: To evaluate the ability of RP101075 to reduce disease severity by preventing inflammatory cell infiltration into the central nervous system.
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Methodology:
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Induction: EAE is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) in Complete Freund's Adjuvant. Pertussis toxin is administered on day 0 and day 2 to facilitate immune cell entry into the CNS.
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Treatment: Upon the first signs of clinical symptoms (e.g., limp tail), mice are randomized into treatment groups. RP101075 is administered orally once daily at specified doses (e.g., 0.1 and 0.3 mg/kg).
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Monitoring: Animals are monitored daily for clinical signs of disease (e.g., paralysis) and body weight.
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Endpoint Analysis: After a set treatment period (e.g., 14 days), blood is collected to measure lymphocyte counts as a pharmacodynamic biomarker. Efficacy is determined by the reduction in clinical disease scores compared to a vehicle-treated control group.
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References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
